molecular formula C13H9ClFNO3 B6389739 MFCD18317551 CAS No. 1261903-77-8

MFCD18317551

Cat. No.: B6389739
CAS No.: 1261903-77-8
M. Wt: 281.66 g/mol
InChI Key: QTXMHBAPYRZFPQ-UHFFFAOYSA-N
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Description

For instance, compounds with MDL identifiers such as MFCD13185769 (CAS 50551-17-2) and MFCD00039227 (CAS 1533-03-5) share functional groups like trifluoromethyl (-CF₃) and nitro (-NO₂) substituents on aromatic rings, which are critical for their physicochemical and biological properties . These compounds typically exhibit high thermal stability, moderate solubility in polar solvents, and bioactivity relevant to pharmaceuticals or agrochemicals.

Properties

IUPAC Name

2-chloro-5-(4-fluoro-3-methoxyphenyl)pyridine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClFNO3/c1-19-11-4-7(2-3-10(11)15)9-6-16-12(14)5-8(9)13(17)18/h2-6H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTXMHBAPYRZFPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2=CN=C(C=C2C(=O)O)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClFNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00687577
Record name 2-Chloro-5-(4-fluoro-3-methoxyphenyl)pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00687577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261903-77-8
Record name 2-Chloro-5-(4-fluoro-3-methoxyphenyl)pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00687577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(4-fluoro-3-methoxyphenyl)isonicotinic acid typically involves the chlorination of 5-(4-fluoro-3-methoxyphenyl)isonicotinic acid. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride in an inert solvent like dichloromethane. The reaction is usually carried out under reflux conditions to ensure complete chlorination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a multi-step synthesis starting from commercially available precursors. The process includes steps such as nitration, reduction, and chlorination, followed by purification through recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(4-fluoro-3-methoxyphenyl)isonicotinic acid undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction Reactions: The nitro group (if present in derivatives) can be reduced to an amine.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amide derivative, while oxidation of the methoxy group would produce an aldehyde or carboxylic acid.

Scientific Research Applications

2-Chloro-5-(4-fluoro-3-methoxyphenyl)isonicotinic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-5-(4-fluoro-3-methoxyphenyl)isonicotinic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors by binding to their active sites, thereby modulating biochemical pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Table 1: Comparative Physicochemical Profiles

Parameter MFCD13185769 (C₈H₄F₃NO₃) MFCD00039227 (C₁₀H₉F₃O) MFCD05864717 (C₁₄H₁₇NO₃)
Molecular Weight 219.12 g/mol 202.17 g/mol 247.29 g/mol
Log P (iLOGP) 2.77 2.38 2.77
TPSA 51.46 Ų 17.07 Ų 51.46 Ų
Solubility (ESOL) 0.26 mg/mL 0.55 mg/mL 0.00105 mol/L
Hydrogen Bond Donors 1 0 1
Bioavailability Score 0.55 0.55 0.55

Key Observations :

  • MFCD13185769 (C₈H₄F₃NO₃) has a higher TPSA due to its nitro and aldehyde groups, enhancing polar interactions but reducing membrane permeability compared to MFCD00039227 (C₁₀H₉F₃O), which lacks hydrogen bond donors .
  • MFCD05864717 (C₁₄H₁₇NO₃) shows lower solubility despite a higher molecular weight, likely due to its bulky Boc-protected indole structure .

Bioactivity and Pharmacological Profiles

Table 2: Bioactivity Comparison

Compound CYP Inhibition BBB Permeability P-gp Substrate Leadlikeness
MFCD13185769 CYP1A2 (Yes) No No Yes
MFCD11044885 (C₆H₃Cl₂N₃) CYP2D6 (Weak) Yes Yes No
MFCD05864717 CYP1A2 (Yes) Yes No Yes

Key Observations :

  • MFCD13185769 and MFCD05864717 inhibit CYP1A2, a critical consideration for drug-drug interactions .
  • MFCD11044885 (C₆H₃Cl₂N₃) acts as a P-gp substrate, limiting its CNS penetration despite BBB permeability .

Key Observations :

  • MFCD00039227 ’s high yield and simple condensation method make it industrially favorable for scalable production .
  • MFCD05864717 ’s Boc-protection strategy is widely adopted in medicinal chemistry for amine stability during synthesis .

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